N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(12-4-5-15-16(7-12)24-11-18-15)20-13-8-19-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,11,14H,1-3,6,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLASCJSKUTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the pyrazole ring and the oxane moiety. Key reagents and conditions include:
Benzothiazole formation: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrazole ring synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Oxane moiety introduction: The oxane ring can be introduced through the reaction of epoxides with alcohols under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Benzothiazole Moieties
Compound A : 1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS: 515150-39-7)
- Structure : Similar pyrazole-carboxamide backbone but substitutes the oxan-2-ylmethyl group with ethyl and methyl groups at the N1 and C3 positions, respectively. The benzothiazole is linked via a phenyl ring.
- Molecular Formula: C21H20N4OS (MW: 376.47 g/mol) vs.
- Key Differences : The phenyl spacer in Compound A may reduce conformational flexibility compared to the direct benzothiazole-carboxamide linkage in the target compound. Ethyl/methyl substituents likely lower polarity compared to the oxan-2-ylmethyl group .
Compound B : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structure : Features a pyrazolo[3,4-b]pyridine core instead of benzothiazole, with ethyl/methyl substitutions on the pyrazole.
- Molecular Formula : C21H22N6O (MW: 374.4 g/mol).
- Key Differences : The pyrazolopyridine system in Compound B may confer distinct electronic properties and binding affinities compared to the benzothiazole in the target compound. The absence of a sulfur atom could reduce interactions with metal-dependent enzymes .
Functional Analogues with Bioactivity Data
Compound C : 1,3,4-Thiadiazole Derivatives (Monatshefte für Chemie, 2022)
- Structure : Pyrazole-thiadiazole hybrids with nitroaryl substituents. Example: 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives.
- Bioactivity : Four compounds exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans.
- The oxan-2-ylmethyl group in the target compound may reduce nitro group-associated toxicity .
Compound D : GPR139 Antagonists (Europäisches Patentblatt, 2024)
- Structure : 1-(1H-pyrazol-4-yl)methyl-3-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives.
- Function : Designed for treating depression via GPR139 antagonism.
- Comparison: The imidazolone core and phenyl substituents differ from the benzothiazole-carboxamide in the target compound.
Data Table: Structural and Functional Comparison
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound combines a pyrazole ring with a benzothiazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyrazole ring, which contributes to its biological activity.
- A benzothiazole core, known for various pharmacological effects.
- An oxane substituent that may influence solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and cancer.
Biological Activity
Research has revealed several promising biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies indicate that derivatives of benzothiazole compounds demonstrate significant antimicrobial properties. For instance, compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole have shown efficacy against various bacterial strains.
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Compound A | 10.7–21.4 | 21.4–40.2 |
| Compound B | 15.0–30.0 | 30.0–60.0 |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action against specific pathogens .
Anti-inflammatory Potential
The benzothiazole moiety has been linked to anti-inflammatory effects in various studies. Compounds with similar structures have shown inhibition of COX enzymes, which are crucial in the inflammatory response.
Case Studies
A series of case studies have evaluated the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced activity against resistant strains .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of benzothiazole derivatives, showing significant inhibition in animal models compared to standard anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
